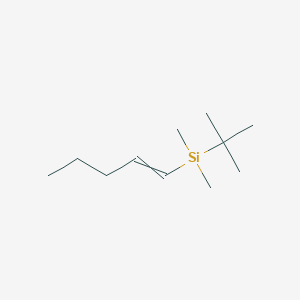

tert-Butyl(dimethyl)(pent-1-en-1-yl)silane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

tert-Butyl(diméthyl)(pent-1-én-1-yl)silane est un composé organosilicié qui présente un groupe tert-butyle, deux groupes méthyle et un groupe pent-1-én-1-yl liés à un atome de silicium.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du tert-Butyl(diméthyl)(pent-1-én-1-yl)silane implique généralement la réaction du chlorure de tert-butyl(diméthyl)silyle avec le bromure de pent-1-én-1-yl magnésium. La réaction est réalisée dans un solvant anhydre tel que le tétrahydrofurane (THF) sous atmosphère inerte pour empêcher l'humidité d'interférer avec la réaction. Le mélange réactionnel est généralement agité à basse température pour assurer la formation du produit souhaité avec un rendement et une sélectivité élevés .

Méthodes de production industrielle

La production industrielle de tert-Butyl(diméthyl)(pent-1-én-1-yl)silane suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de grands réacteurs et un contrôle précis des conditions de réaction pour garantir une qualité de produit constante. L'utilisation de systèmes automatisés pour la surveillance et le contrôle de la température, de la pression et des débits de réactifs est courante dans les milieux industriels pour optimiser le processus de production .

Analyse Des Réactions Chimiques

Types de réactions

Le tert-Butyl(diméthyl)(pent-1-én-1-yl)silane subit différents types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des silanols ou des siloxanes.

Réduction : Les réactions de réduction peuvent convertir le composé en différents dérivés silanés.

Réactifs et conditions courantes

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et les peracides.

Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium (LiAlH4) sont souvent utilisés.

Substitution : Des nucléophiles comme les halogénures, les alcoolates et les amines peuvent réagir avec l'atome de silicium dans des conditions douces.

Principaux produits formés

Oxydation : Silanols et siloxanes.

Réduction : Différents dérivés silanés.

Substitution : Nouveaux composés contenant du silicium avec différents groupes fonctionnels.

Applications de la recherche scientifique

Le tert-Butyl(diméthyl)(pent-1-én-1-yl)silane a plusieurs applications dans la recherche scientifique :

Chimie : Utilisé comme réactif en synthèse organique pour la protection des groupes hydroxyle et comme précurseur pour la synthèse de composés contenant du silicium plus complexes.

Biologie : Étudié pour son utilisation potentielle dans la modification des biomolécules et comme outil pour étudier la biochimie à base de silicium.

Médecine : Exploré pour son utilisation potentielle dans les systèmes d'administration de médicaments et comme composant dans le développement de nouveaux produits pharmaceutiques.

Mécanisme d'action

Le mécanisme par lequel le tert-Butyl(diméthyl)(pent-1-én-1-yl)silane exerce ses effets implique l'interaction de l'atome de silicium avec diverses cibles moléculaires. L'atome de silicium peut former des liaisons stables avec le carbone, l'oxygène et d'autres éléments, permettant au composé de participer à une large gamme de réactions chimiques. La présence des groupes tert-butyle et pent-1-én-1-yl fournit une gêne stérique, ce qui peut influencer la réactivité et la sélectivité du composé dans différentes réactions .

Applications De Recherche Scientifique

tert-Butyl(dimethyl)(pent-1-en-1-yl)silane has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the protection of hydroxyl groups and as a precursor for the synthesis of more complex silicon-containing compounds.

Biology: Investigated for its potential use in the modification of biomolecules and as a tool for studying silicon-based biochemistry.

Medicine: Explored for its potential use in drug delivery systems and as a component in the development of new pharmaceuticals.

Mécanisme D'action

The mechanism by which tert-Butyl(dimethyl)(pent-1-en-1-yl)silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with carbon, oxygen, and other elements, allowing the compound to participate in a wide range of chemical reactions. The presence of the tert-butyl and pent-1-en-1-yl groups provides steric hindrance, which can influence the reactivity and selectivity of the compound in different reactions .

Comparaison Avec Des Composés Similaires

Composés similaires

Chlorure de tert-butyldiméthylsilyle : Utilisé comme groupe protecteur pour les groupes hydroxyle et amino.

tert-Butyldiméthylsilanol : Utilisé dans la synthèse des éthers silyliques énoliques et comme agent silylant.

tert-Butyldiméthyl(2-propynyloxy)silane : Utilisé dans la synthèse de molécules organiques complexes.

Unicité

Le tert-Butyl(diméthyl)(pent-1-én-1-yl)silane est unique en raison de la présence du groupe pent-1-én-1-yl, qui offre une réactivité et une polyvalence supplémentaires par rapport à d'autres composés similaires. Cette caractéristique structurelle permet la formation d'une plus large gamme de produits et d'applications dans divers domaines de la recherche et de l'industrie .

Propriétés

Numéro CAS |

190653-15-7 |

|---|---|

Formule moléculaire |

C11H24Si |

Poids moléculaire |

184.39 g/mol |

Nom IUPAC |

tert-butyl-dimethyl-pent-1-enylsilane |

InChI |

InChI=1S/C11H24Si/c1-7-8-9-10-12(5,6)11(2,3)4/h9-10H,7-8H2,1-6H3 |

Clé InChI |

HXSDOLMDOQELJM-UHFFFAOYSA-N |

SMILES canonique |

CCCC=C[Si](C)(C)C(C)(C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,6-Bis[(4-methylphenyl)sulfanyl]quinoxaline](/img/structure/B12561532.png)

![ethyl 5-[(3R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-methylsulfonyloxybutyl]thiophene-2-carboxylate](/img/structure/B12561540.png)

![N-(4-Bromophenyl)-N'-[4-bromo-2-(2H-tetrazol-5-yl)phenyl]urea](/img/structure/B12561572.png)

![N-[1-(3-Methylthiophen-2-yl)-2-phenylethyl]glycinamide](/img/structure/B12561587.png)

![2-[(1S,2S)-2-(Hydroxymethyl)cyclohexyl]ethan-1-ol](/img/structure/B12561593.png)

![6,6-Bis(phenylsulfanyl)bicyclo[3.1.1]heptane](/img/structure/B12561614.png)